D-Glucosamine Sulfate Salt
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Overview
Description
D-Glucosamine Sulfate Salt: is a naturally occurring amino sugar that is a key component in the biochemical synthesis of glycosylated proteins and lipids. It is commonly found in the exoskeletons of shellfish, animal bones, and fungi. This compound is widely used as a dietary supplement, particularly for the treatment of osteoarthritis and joint pain due to its role in maintaining cartilage health .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
From D-Glucosamine Hydrochloride:
- Dissolve D-Glucosamine Hydrochloride in a solvent.
- Add a sodium-containing alkaline substance to the solution at temperatures ranging from -40°C to 100°C.
- Introduce sulfuric acid to form the sulfate salt.
- Filter and crystallize to obtain D-Glucosamine Sulfate Salt .
-
From Chitin:
- Extract chitin from shellfish exoskeletons using strong acids.
- Hydrolyze chitin to produce D-Glucosamine.
- Sulfate the D-Glucosamine to form this compound .
Industrial Production Methods:
- The industrial production of this compound often involves the hydrolysis of chitin from marine sources followed by sulfation. This method is preferred due to the abundance of raw materials and the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- D-Glucosamine Sulfate Salt can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Major products include glucosaminic acid derivatives .
-
Reduction:
- Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like sodium borohydride.
- Major products include glucosaminitol .
-
Substitution:
- Nucleophilic substitution reactions can occur, where the amino group of this compound is replaced by other functional groups.
- Common reagents include alkyl halides and acyl chlorides .
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of glycosaminoglycans and proteoglycans, which are essential for cartilage formation .
Biology:
- Plays a crucial role in the formation of chitin and chitosan, which are important for the structural integrity of cell walls in fungi and exoskeletons in arthropods .
Medicine:
- Widely used in the treatment of osteoarthritis and joint pain due to its ability to promote cartilage health and reduce inflammation .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- D-Glucosamine Sulfate Salt is believed to stimulate the synthesis of glycosaminoglycans, which are vital components of cartilage.
- It may also inhibit the degradation of cartilage by reducing the activity of enzymes that break down cartilage matrix .
- The compound’s anti-inflammatory properties are thought to be due to its ability to reduce the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
-
N-Acetyl D-Glucosamine:
- Similar in structure but has an acetyl group attached to the amino group.
- Used in the treatment of osteoarthritis and as a dietary supplement .
-
Glucosamine Hydrochloride:
- Contains a hydrochloride group instead of a sulfate group.
- Also used for joint health but may have different absorption and efficacy profiles .
Uniqueness:
Properties
IUPAC Name |
2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.H2O4S/c7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h1,3-6,9-12H,2,7H2;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNPLIQZJCYWLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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